molecular formula C7H8ClN3 B11915672 1H-Indazol-3-amine hydrochloride

1H-Indazol-3-amine hydrochloride

Cat. No.: B11915672
M. Wt: 169.61 g/mol
InChI Key: JOWDKOUQJXQNMR-UHFFFAOYSA-N
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Description

1H-Indazol-3-amine hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: 1H-Indazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

1H-indazol-3-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H

InChI Key

JOWDKOUQJXQNMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)N.Cl

Origin of Product

United States

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